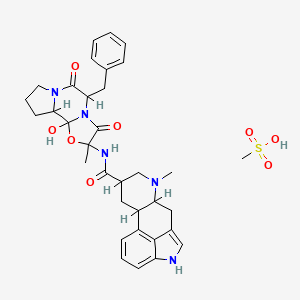

Dihydroergotamine Mesylate

Description

Properties

IUPAC Name |

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H37N5O5.CH4O3S/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-5(2,3)4/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);1H3,(H,2,3,4)/t21-,23-,25-,26+,27+,32-,33+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADYPXRFPBQGGAH-UMYZUSPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H41N5O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

511-12-6 (Parent) | |

| Record name | Dihydroergotamine mesylate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006190392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00904615 | |

| Record name | Dihydroergotamine mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

679.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6190-39-2 | |

| Record name | Dihydroergotamine mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6190-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroergotamine mesylate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006190392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroergotamine mesylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydroergotamine mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROERGOTAMINE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81AXN7R2QT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Dihydroergotamine Mesylate

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of Dihydroergotamine's Therapeutic Efficacy in Migraine

Dihydroergotamine (DHE) mesylate is a semi-synthetic ergot alkaloid that has long been a cornerstone in the acute treatment of migraine and cluster headaches.[1] Its enduring clinical utility is attributed to a complex and multifaceted mechanism of action, engaging a broad spectrum of receptors, primarily within the serotonin (5-HT), adrenergic (α), and dopaminergic (D) systems.[2] This intricate pharmacology allows DHE to address the complex pathophysiology of migraine through multiple synergistic actions, including cranial vasoconstriction and inhibition of neurogenic inflammation.[3]

The primary therapeutic effects of DHE in migraine are mediated through its potent agonist activity at serotonin 5-HT1B and 5-HT1D receptors.[3] Agonism at 5-HT1B receptors, located on the smooth muscle of intracranial blood vessels, leads to vasoconstriction, counteracting the vasodilation associated with migraine attacks.[3] Simultaneously, activation of 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), which are pivotal in mediating the pain and inflammation of a migraine episode.[3]

Beyond its primary targets, DHE's interaction with a wider array of receptors contributes to its overall therapeutic profile and also to its side effects. This includes agonist and antagonist activity at other serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C), as well as significant interactions with adrenergic and dopaminergic receptors, which can modulate vascular tone and neurotransmission.[4][5]

Quantitative Analysis of Receptor Binding and Functional Activity

The following tables summarize the quantitative data on the binding affinity and functional activity of Dihydroergotamine at various G protein-coupled receptors (GPCRs), as determined by radioligand binding assays and functional assays such as β-arrestin recruitment.

Table 1: Dihydroergotamine (DHE) Receptor Binding Affinities (IC50/Ki in nM)

| Receptor Subtype | Ligand | IC50 (nM) | Ki (nM) | Species/Cell Line | Reference(s) |

| Serotonin | |||||

| 5-HT1A | [3H]8-OH-DPAT | 28-30 | - | Rat Brain | [3] |

| 5-HT1B | [3H]GR125743 | 0.58 | - | Human Recombinant | [5] |

| 5-HT2A | - | - | - | - | |

| 5-HT2B | - | - | 8.85 (High Affinity) | LMTK- cells | |

| 5-HT2C | - | - | - | LMTK- cells | |

| 5-HT3 | - | >300 | - | Human Recombinant | [5] |

| 5-HT4E | - | 230 | - | Human Recombinant | [5] |

| 5-HT1F | - | 149 (Antagonist) | - | Human Recombinant | [5] |

| Adrenergic | |||||

| α2B | [3H]RX 821002 | 2.8 | - | Human Recombinant | [5] |

| Dopamine | |||||

| D2 | [3H]7-OH-DPAT | 0.47 | - | Human Recombinant | [5] |

| D5 | [3H]SCH 23390 | 370 | - | Human Recombinant | [5] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.

Table 2: Dihydroergotamine (DHE) Functional Activity (EC50 in nM)

| Receptor Subtype | Assay Type | Agonist/Antagonist | EC50 (nM) | Reference(s) |

| Serotonin | ||||

| 5-HT1A | [35S]GTPγS Binding | Agonist | - | [3] |

| 5-HT2B | cGMP Production | Agonist | - | |

| 5-HT2C | cGMP Production | Agonist | - | |

| Dopamine | ||||

| D2 | β-arrestin Recruitment | Agonist | - | [4] |

| Other | ||||

| CXCR7 | β-arrestin Recruitment | Agonist | 6000 | [5] |

EC50: Half-maximal effective concentration.

Experimental Protocols

Radioligand Binding Assay (Generalized Protocol)

This protocol outlines the general steps for determining the binding affinity of Dihydroergotamine to a specific G protein-coupled receptor (GPCR) expressed in a recombinant cell line.

1. Membrane Preparation:

-

Culture cells stably expressing the target receptor (e.g., CHO-K1 or HEK293 cells) to a high density.

-

Harvest the cells and centrifuge to obtain a cell pellet.

-

Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

-

Homogenize the cell suspension using a Dounce or polytron homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).

2. Competition Binding Assay:

-

In a 96-well plate, add the following components in order:

-

Assay buffer

-

A range of concentrations of unlabeled Dihydroergotamine mesylate.

-

A fixed concentration of a suitable radioligand for the target receptor (e.g., [3H]GR125743 for 5-HT1B receptors).

-

The prepared cell membranes.

-

-

To determine non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled competing ligand.

-

To determine total binding, a set of wells should contain only the radioligand and membranes without any competing ligand.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

3. Filtration and Scintillation Counting:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, and then add scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

4. Data Analysis:

-

Calculate the specific binding at each concentration of DHE by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the DHE concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

β-Arrestin Recruitment Assay (gpcrMAX™ Assay, Generalized Protocol)

This protocol describes a common high-throughput method to assess the functional activity (agonist or antagonist) of Dihydroergotamine at a specific GPCR by measuring β-arrestin recruitment.

1. Cell Preparation:

-

Use a commercially available cell line engineered to co-express the target GPCR fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (e.g., PathHunter® β-arrestin cell lines).

-

Culture the cells according to the manufacturer's instructions.

-

Seed the cells into a 384-well white, clear-bottom microplate and incubate to allow for cell attachment.

2. Agonist Mode Assay:

-

Prepare a dilution series of this compound in the appropriate assay buffer.

-

Add the DHE dilutions to the cells in the microplate.

-

Incubate the plate for a specified time (e.g., 90 minutes) at a controlled temperature (e.g., 37°C).

3. Antagonist Mode Assay:

-

Add a dilution series of DHE to the cells and pre-incubate for a short period (e.g., 15-30 minutes).

-

Add a known agonist for the target receptor at a concentration that elicits a submaximal response (e.g., EC80).

-

Incubate the plate for a specified time (e.g., 90 minutes) at a controlled temperature.

4. Detection:

-

Add the detection reagent, which contains the substrate for the complemented β-galactosidase enzyme, to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the chemiluminescent signal to develop.

5. Data Acquisition and Analysis:

-

Read the chemiluminescence on a plate reader.

-

For agonist mode, plot the signal intensity against the logarithm of the DHE concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

For antagonist mode, plot the inhibition of the agonist-induced signal against the logarithm of the DHE concentration to determine the IC50 value.

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathways and experimental workflows related to Dihydroergotamine's mechanism of action.

Caption: DHE's primary signaling pathways at 5-HT1D and 5-HT1B receptors.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.physiology.org [journals.physiology.org]

- 3. The pharmacology of ergotamine and dihydroergotamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Dihydroergotamine Mesylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroergotamine (DHE) mesylate is a semi-synthetic ergot alkaloid that has been a cornerstone in the acute treatment of migraine and cluster headaches for decades.[1][2] Its therapeutic efficacy is attributed to a complex pharmacological profile, characterized by interactions with multiple receptor systems.[2][3] This document provides a comprehensive technical overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Dihydroergotamine Mesylate, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes to support advanced research and development.

Pharmacokinetics

The clinical utility of this compound is significantly influenced by its pharmacokinetic properties, which vary substantially with the route of administration. Due to extensive first-pass metabolism, oral bioavailability is exceptionally low (0.07-0.14%), necessitating non-oral delivery methods such as injection and intranasal administration.[4][5]

Absorption

DHE is rapidly absorbed following parenteral and intranasal administration, though peak plasma concentrations (Cmax) and time to peak concentration (Tmax) differ markedly across formulations.[6][7] Intravenous (IV) administration results in the most rapid onset, with a Tmax of approximately 6 minutes.[6] Intramuscular (IM) and intranasal routes show progressively longer Tmax values.[6][8]

Distribution

Dihydroergotamine is extensively distributed throughout the body, as indicated by a large apparent steady-state volume of distribution of approximately 800 L.[1][4] It is highly bound to plasma proteins, with a binding rate of about 93%.[4] Despite its wide distribution, DHE shows minimal penetration of the blood-brain barrier.[4][7]

Metabolism

DHE is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system.[4][9] This metabolic pathway is critical, as co-administration with potent CYP3A4 inhibitors (e.g., protease inhibitors, macrolide antibiotics) can dangerously elevate DHE serum concentrations, leading to risks of severe vasospasm and ischemia.[10][11]

The metabolism of DHE produces several metabolites, with 8'-β-hydroxydihydroergotamine being the principal active metabolite.[1][4] This metabolite is equipotent to the parent compound and can reach plasma concentrations 5 to 7 times higher than DHE itself.[1][4] Other minor metabolites include Dihydrolysergic acid and Dihydrolysergic amide.[1] Following intranasal administration, metabolites account for 20-30% of the plasma Area Under the Curve (AUC).[1]

Excretion

The primary route of elimination for Dihydroergotamine and its metabolites is through biliary excretion into the feces.[1][4][12] A smaller fraction of the drug is excreted in the urine; approximately 6-7% of a single IM dose is recovered in the urine.[1] DHE exhibits a biphasic elimination pattern, with an initial half-life of 0.7-1 hour and a terminal half-life of 10-13 hours.[1] The total body clearance is approximately 1.5 L/min, with renal clearance contributing only about 0.1 L/min.[1][4]

Pharmacokinetic Data Summary

The following tables summarize key pharmacokinetic parameters of this compound across different formulations and dosages.

Table 1: Pharmacokinetic Parameters of DHE by Route of Administration

| Formulation/Route | Dose | Mean Cmax (pg/mL) | Median Tmax (min) | Mean AUC0-inf (h·pg/mL) | Elimination Half-Life (t½) (hours) | Bioavailability (%) |

| Intravenous (IV) | 1.0 mg | ~5000+ | 6 | - | Biphasic: 0.7-1 & 10-13 | 100% (Reference) |

| Intramuscular (IM) | 1.0 mg | 3368 | 15 - 34 | 12,650 - 13,650 | 11.2 | - |

| Liquid Nasal Spray | 2.0 mg | 961 | 56 - 60 | 6498 | 12.7 | ~40% |

| Powder Nasal Spray | 5.2 mg | 2175 | 30 | 12,030 | 11.8 | - |

| Oral Inhalation | ~0.88 mg | Comparable to IV | ~12 | Slightly lower than IV | - | - |

Data compiled from sources:[1][5][6][8][13]

Table 2: Dose-Dependent Pharmacokinetics of STS101 (DHE Powder Nasal Spray)

| Dose Strength | Mean Cmax (pg/mL) | Mean AUC0-2h (h·pg/mL) | Mean AUC0-inf (h·pg/mL) |

| 1.3 mg | 645 | 956 | 4172 |

| 2.6 mg | 1244 | 1683 | 7022 |

| 5.2 mg | 1870 | 2549 | 10,150 |

Data from source:[8]

Experimental Protocols: Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic profile of Dihydroergotamine and its major metabolite, 8'-OH-DHE, in plasma.

Methodology: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Collection: Blood samples are collected from subjects at predetermined time points post-dosing into tubes containing an anticoagulant. Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

-

Sample Preparation: Plasma samples are thawed, and a known volume is subjected to protein precipitation or solid-phase extraction to remove interfering substances and isolate the analytes (DHE and 8'-OH-DHE). An internal standard is added to correct for extraction variability.

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. The analytes are separated on a C18 reverse-phase column using a specific mobile phase gradient.

-

Mass Spectrometric Detection: The column effluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analytes are detected using multiple reaction monitoring (MRM) for high selectivity and sensitivity.

-

Data Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to calculate key PK parameters such as Cmax, Tmax, AUC, and t½.[6][8][13][14]

Caption: High-level workflow for a typical pharmacokinetic study of Dihydroergotamine.

Pharmacodynamics

The therapeutic effects of Dihydroergotamine in migraine are mediated through its complex interactions with multiple neurotransmitter receptor systems, primarily serotonin (5-HT), but also dopamine (D) and adrenergic (α) receptors.[7][15]

Mechanism of Action

The primary anti-migraine effect of DHE is attributed to its agonist activity at 5-HT1B and 5-HT1D receptors.[1][7][16]

-

5-HT1B Receptor Agonism: Activation of 5-HT1B receptors on the smooth muscle of dilated intracranial blood vessels leads to vasoconstriction, counteracting the vasodilation that contributes to migraine pain.[1][7]

-

5-HT1D Receptor Agonism: DHE acts on 5-HT1D receptors located on trigeminal nerve endings.[1][16] This activation inhibits the release of pro-inflammatory vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), which are key mediators of pain and inflammation in migraine attacks.[1]

Additionally, DHE's interaction with other receptors, including 5-HT1F, adrenergic, and dopaminergic receptors, contributes to its overall therapeutic profile and may also be responsible for some of its side effects.[4][7] The slow dissociation of DHE from its target receptors may explain its sustained clinical effect.[4]

Caption: DHE's primary mechanism of action for migraine relief via 5-HT1B/1D agonism.

Receptor Binding Profile

DHE exhibits a broad receptor binding profile. Recent studies using high-throughput screening have provided updated and detailed characterizations of its activity.[17][18]

Table 3: Receptor Binding Affinities (IC50) of Dihydroergotamine

| Receptor Target | Binding Affinity (IC50, nM) | Receptor Family |

| Dopamine D2 | 0.47 | Dopaminergic |

| Serotonin 5-HT1B | 0.58 | Serotonergic |

| Adrenergic α-2B | 2.8 | Adrenergic |

| Serotonin 5-HT1F | 149 | Serotonergic |

| Serotonin 5-HT4E | 230 | Serotonergic |

| Dopamine D5 | 370 | Dopaminergic |

Data from sources:[17][18] IC50 (half-maximal inhibitory concentration) values represent the concentration of DHE required to inhibit 50% of the specific binding of a radioligand to the receptor.

Functional Receptor Activity

Functional assays reveal that DHE acts as an agonist at some receptors and an antagonist at others, further highlighting its complex pharmacology.

-

Agonist Activity (at 10 μM): α-adrenergic2B, CXCR7, Dopamine (D)2/5, and Serotonin (5-HT)1A/1B/2A/2C/5A receptors.[17][18]

-

Antagonist Activity (at 10 μM): α-adrenergic1B/2A/2C, AMY2, Dopamine (D)1/3/4/5, and 5-HT1F receptors.[17][18]

Experimental Protocols: Receptor Pharmacology

Objective: To characterize the binding affinity and functional activity of Dihydroergotamine at specific G protein-coupled receptors (GPCRs).

Methodology 1: Radioligand Competition Binding Assay

-

Membrane Preparation: Cell membranes expressing the specific human recombinant receptor of interest (e.g., 5-HT1B, D2) are prepared.

-

Assay Incubation: The cell membranes are incubated with a specific radiolabeled ligand (e.g., [3H]GR125743 for 5-HT1B) and varying concentrations of DHE (e.g., 0.3 to 10,000 nM).[17]

-

Separation: The reaction is terminated, and bound radioligand is separated from unbound ligand via rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 value is calculated. This represents the concentration of DHE that displaces 50% of the radioligand binding.[17]

Methodology 2: β-Arrestin Recruitment Assay (e.g., gpcrMAX™)

-

Cell Culture: Engineered cells expressing the target GPCR fused to a fragment of a reporter enzyme and β-arrestin fused to the complementary enzyme fragment are used.

-

Compound Addition: DHE is added to the cells. If DHE binds to the receptor (as an agonist), it induces a conformational change that promotes the recruitment of β-arrestin.

-

Signal Generation: The proximity of the two enzyme fragments, brought together by β-arrestin recruitment, allows for the generation of a detectable signal (e.g., chemiluminescence).[19]

-

Detection: The signal is measured using a luminometer.

-

Data Analysis: For agonist mode, the concentration-response curve yields an EC50 value. For antagonist mode, cells are co-incubated with DHE and a known agonist to determine the IC50 value. An agonist effect is typically considered significant if receptor activity is >30%, and an antagonist effect is significant if inhibited by >50%.[17][18][20]

Caption: Workflow for key pharmacodynamic assays used to characterize DHE.

Conclusion

This compound possesses a unique and complex pharmacokinetic and pharmacodynamic profile. Its variable absorption and extensive metabolism necessitate non-oral administration and careful consideration of drug-drug interactions, particularly with CYP3A4 inhibitors. The drug's broad receptor activity, headlined by potent agonism at 5-HT1B/1D receptors, underpins its long-standing efficacy in acute migraine treatment. A thorough understanding of these properties, supported by robust quantitative data and detailed methodologies as outlined in this guide, is essential for the continued optimization of DHE-based therapies and the development of novel treatments for migraine.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pharmacology of dihydroergotamine and evidence for efficacy and safety in migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. grokipedia.com [grokipedia.com]

- 5. Dihydroergotamine (DHE) – Then and Now: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Relationship of dihydroergotamine pharmacokinetics, clinical efficacy, and nausea—A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. A Phase 1, Randomized, Open‐Label, Safety, Tolerability, and Comparative Bioavailability Study of Intranasal Dihydroergotamine Powder (STS101), Intramuscular this compound, and Intranasal DHE Mesylate Spray in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modulation of cytochrome P450 metabolism by ergonovine and dihydroergotamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. drugs.com [drugs.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Safety and pharmacokinetics of this compound administered via a Novel (Tempo) inhaler - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The pharmacology of ergotamine and dihydroergotamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dihydroergotamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 17. Frontiers | New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay [frontiersin.org]

- 18. New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Dihydroergotamine Mesylate: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroergotamine (DHE) mesylate is a semi-synthetic ergot alkaloid derivative of ergotamine, a compound produced by the fungus Claviceps purpurea.[1][2] First synthesized in 1943, it has a long history in the treatment of acute migraine and cluster headaches.[1] DHE's therapeutic efficacy is attributed to its complex pharmacology, primarily its interaction with multiple receptor systems, including serotonergic, adrenergic, and dopaminergic receptors.[1][3] This technical guide provides a comprehensive overview of the chemical structure and properties of Dihydroergotamine Mesylate, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental workflows.

Chemical Structure and Identification

Dihydroergotamine is structurally similar to ergotamine, with the key difference being the hydrogenation of the double bond at the C9-C10 position of the lysergic acid moiety.[4] This structural modification significantly alters its pharmacological profile, leading to a more favorable side-effect profile compared to its parent compound.[2]

| Identifier | Value |

| IUPAC Name | (6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.0²,⁶]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid |

| Chemical Formula | C₃₄H₄₁N₅O₈S |

| Molecular Weight | 679.79 g/mol |

| CAS Number | 6190-39-2 |

| SMILES String | CS(=O)(=O)O.CN1C--INVALID-LINK--N3C2=O">C@HC[C@@H]2c3cccc4[nH]cc(c34)C[C@H]21 |

| InChI Key | ADYPXRFPBQGGAH-UMYZUSPBSA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.

| Property | Value | Reference |

| Melting Point | 230 - 235 °C | [5] |

| pKa (Strongest Acidic) | 9.71 | [6] |

| pKa (Strongest Basic) | 8.39 | [6] |

| Solubility | Sparingly soluble in aqueous buffers. Soluble in organic solvents such as ethanol (~1 mg/mL), DMSO (~20 mg/mL), and dimethyl formamide (DMF) (~20 mg/mL). | [7] |

| logP | 2.71 | [6] |

| Polar Surface Area | 118.21 Ų | [6] |

| Hydrogen Bond Donors | 3 | [6] |

| Hydrogen Bond Acceptors | 6 | [6] |

| Rotatable Bond Count | 4 | [6] |

Pharmacological Properties

Mechanism of Action

This compound's primary mechanism of action involves its activity as a potent and non-selective agonist at serotonin (5-HT) receptors, particularly the 5-HT₁B and 5-HT₁D subtypes.[1] Activation of these receptors is believed to cause vasoconstriction of intracranial blood vessels, which become dilated during a migraine attack.[1] Additionally, DHE's interaction with 5-HT₁D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), further contributing to its anti-migraine effects.[3]

Beyond its serotonergic activity, DHE also exhibits affinity for alpha-adrenergic and dopaminergic receptors, which contributes to its complex pharmacological profile and therapeutic efficacy.[1][3]

Receptor Binding Affinity

The following table summarizes the receptor binding affinities of Dihydroergotamine, providing insight into its broad pharmacological profile.

| Receptor | Ki (nM) | IC₅₀ (nM) | Reference |

| Serotonin Receptors | |||

| 5-HT₁A | Agonist Activity | [8] | |

| 5-HT₁B | 0.58 | [8] | |

| 5-HT₁D | Agonist Activity | [1] | |

| 5-HT₁F | 149 (Antagonist) | [8] | |

| 5-HT₂A | Agonist Activity | [8] | |

| 5-HT₂C | Agonist Activity | [8] | |

| 5-HT₃ | >300 | [8] | |

| 5-HT₄E | 230 | [8] | |

| 5-HT₅A | Agonist Activity | [8] | |

| Adrenergic Receptors | |||

| α₁B | Antagonist Activity | [8] | |

| α₂A | Antagonist Activity | [8] | |

| α₂B | 2.8 | [8] | |

| α₂C | Antagonist Activity | [8] | |

| Dopamine Receptors | |||

| D₁ | Antagonist Activity | [8] | |

| D₂ | 0.47 | [8] | |

| D₃ | Antagonist Activity | [8] | |

| D₄ | Antagonist Activity | [8] | |

| D₅ | 370 | [8] | |

| Other Receptors | |||

| CXCR7 | 6 µM (Agonist) | [8] | |

| AMY₂ | Antagonist Activity | [8] |

Pharmacokinetics

The pharmacokinetic profile of this compound is highly dependent on the route of administration. Oral bioavailability is poor due to extensive first-pass metabolism.[4] Alternative routes such as intranasal, intramuscular, and intravenous administration provide more reliable systemic exposure.

| Parameter | Intranasal (2.0 mg) | Intramuscular (1.0 mg) | Intravenous (1.0 mg) | Reference |

| Tₘₐₓ (hours) | ~0.75 | ~0.5 | ~0.2 | [9] |

| Cₘₐₓ (pg/mL) | 961 | 2175 | 14190 | [9] |

| AUC₀₋ᵢₙf (h*pg/mL) | 6498 | 12030 | - | [9] |

| Bioavailability (%) | ~32 (relative to IM) | - | 100 | [9] |

| Protein Binding (%) | 93 | 93 | 93 | [3] |

| Volume of Distribution (L) | ~800 | ~800 | ~800 | [3] |

| Metabolism | Hepatic (CYP3A4) | Hepatic (CYP3A4) | Hepatic (CYP3A4) | [3] |

| Elimination Half-life (hours) | Biphasic: ~1.5 (alpha), ~15 (beta) | Biphasic: ~1.5 (alpha), ~15 (beta) | Biphasic: ~1.5 (alpha), ~15 (beta) | [10] |

| Excretion | Primarily biliary/fecal | Primarily biliary/fecal | Primarily biliary/fecal | [3] |

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines a general procedure for determining the binding affinity of this compound to a specific G-protein coupled receptor (GPCR) expressed in a cell line.

References

- 1. New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C34H41N5O8S | CID 71171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Development and in vitro/in vivo evaluation of this compound loaded maltodextrin-pullulan sublingual films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Phase 1, Randomized, Open-Label, Safety, Tolerability, and Comparative Bioavailability Study of Intranasal Dihydroergotamine Powder (STS101), Intramuscular this compound, and Intranasal DHE Mesylate Spray in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Safety and pharmacokinetics of this compound administered via a Novel (Tempo) inhaler - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydroergotamine Mesylate: A Comprehensive Receptor Binding Profile and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroergotamine (DHE) mesylate is a semi-synthetic ergot alkaloid that has been a cornerstone in the acute treatment of migraine for decades. Its therapeutic efficacy is attributed to its complex pharmacology, characterized by interactions with multiple receptor systems, primarily serotonergic, dopaminergic, and adrenergic receptors.[1] This technical guide provides an in-depth analysis of the receptor binding profile of Dihydroergotamine, complete with quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to support further research and drug development endeavors.

Quantitative Receptor Binding Data

The following tables summarize the binding affinities (IC50, Ki) and functional potencies (EC50) of Dihydroergotamine at various G protein-coupled receptors (GPCRs). This data has been compiled from multiple preclinical studies employing radioligand binding and functional assays.

Serotonin (5-HT) Receptor Subtypes

| Receptor | Binding Affinity (IC50, nM) | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Functional Effect | Reference(s) |

| 5-HT1A | - | - | ~1.5 | Agonist | [2][3] |

| 5-HT1B | 0.58 | - | ~10 | Agonist | [2][3][4] |

| 5-HT1D | - | - | ~0.5 | Agonist | [3] |

| 5-HT1F | 149 | - | - | Antagonist | [2][4] |

| 5-HT2A | - | - | - | Agonist | [2] |

| 5-HT2B | - | - | - | Agonist | [3] |

| 5-HT2C | - | - | - | Agonist | [2][3] |

| 5-HT3 | >300 | - | - | No significant binding | [2][4] |

| 5-HT4E | 230 | - | - | Poor binding | [2][4] |

| 5-HT5A | - | - | - | Agonist | [2] |

Dopamine (D) Receptor Subtypes

| Receptor | Binding Affinity (IC50, nM) | Functional Effect | Reference(s) |

| D1 | - | Antagonist | [2] |

| D2 | 0.47 | Partial Agonist / Antagonist | [2][4][5] |

| D3 | - | Antagonist | [2] |

| D4 | - | Antagonist | [2] |

| D5 | 370 | Poor binding / Antagonist | [2][4] |

Adrenergic (α) Receptor Subtypes

| Receptor | Binding Affinity (IC50, nM) | Functional Effect | Reference(s) |

| α1B | - | Antagonist | [2] |

| α2A | - | Antagonist | [2] |

| α2B | 2.8 | Agonist | [2][4] |

| α2C | - | Antagonist | [2] |

Other Receptors

| Receptor | Functional Activity (EC50, µM) | Functional Effect | Reference(s) |

| CXCR7 | 6 | Agonist | [2][4] |

Experimental Protocols

The quantitative data presented above were primarily generated using two key experimental methodologies: radioligand competition binding assays and β-arrestin recruitment assays.

Radioligand Competition Binding Assay

This technique is a cornerstone for determining the binding affinity of a test compound (in this case, Dihydroergotamine) to a specific receptor.[6][7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of Dihydroergotamine, which is the concentration required to inhibit 50% of the specific binding of a radiolabeled ligand to its receptor. This value can then be used to calculate the equilibrium dissociation constant (Ki).

General Protocol:

-

Membrane Preparation:

-

Cells or tissues expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[8]

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.[8] Protein concentration is determined using a standard method like the BCA assay.

-

-

Binding Reaction:

-

In a multi-well plate, the prepared cell membranes are incubated with:

-

To determine non-specific binding, a parallel set of reactions is included with an excess of a non-radiolabeled competing ligand.

-

-

Incubation:

-

Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This traps the membranes with bound radioligand on the filter while allowing the unbound radioligand to pass through.[8]

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Detection and Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are then analyzed using non-linear regression to determine the IC50 value of Dihydroergotamine.

-

β-Arrestin Recruitment Assay (e.g., gpcrMAX™ Assay)

This functional assay measures the recruitment of β-arrestin to an activated GPCR, which is a key event in receptor desensitization and signaling.[2][9]

Objective: To determine whether Dihydroergotamine acts as an agonist or antagonist at a specific GPCR by measuring its ability to induce or inhibit β-arrestin recruitment.

General Protocol:

-

Cell Culture:

-

Engineered cells co-expressing the GPCR of interest tagged with a ProLink™ (PK) enzyme fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment are used.[9]

-

Cells are cultured in appropriate medium for 1-3 days.

-

-

Assay Procedure (Agonist Mode):

-

Cells are incubated with varying concentrations of Dihydroergotamine.

-

If DHE is an agonist, it will activate the GPCR, leading to the recruitment of β-arrestin.

-

The proximity of PK and EA tags due to this recruitment allows for the complementation of the β-galactosidase enzyme fragments.

-

-

Assay Procedure (Antagonist Mode):

-

Cells are pre-incubated with varying concentrations of Dihydroergotamine.

-

A known agonist for the receptor (at a concentration that elicits a submaximal response, e.g., EC80) is then added.

-

If DHE is an antagonist, it will block the agonist-induced recruitment of β-arrestin.

-

-

Detection:

-

A chemiluminescent substrate is added to the cells.

-

The reconstituted β-galactosidase enzyme hydrolyzes the substrate, generating a light signal that is proportional to the extent of β-arrestin recruitment.

-

The signal is measured using a luminometer.

-

-

Data Analysis:

-

For agonist activity, the data is used to calculate the half-maximal effective concentration (EC50).

-

For antagonist activity, the data is used to determine the half-maximal inhibitory concentration (IC50). A significant inhibition (e.g., >50%) indicates antagonist activity.[2]

-

Signaling Pathways

Dihydroergotamine's diverse clinical effects are a consequence of its interaction with multiple signaling pathways. Below are simplified diagrams of the canonical signaling cascades for some of its primary receptor targets.

5-HT1B Receptor Signaling

Dopamine D2 Receptor Signaling

The D2 receptor is also coupled to the Gi/o protein.[14][15] Its activation inhibits adenylyl cyclase, reducing cAMP production. Additionally, the βγ subunits of the G-protein can modulate other effectors, including ion channels and phospholipases.[16]

α1-Adrenergic Receptor Signaling

α1-Adrenergic receptors are coupled to Gq proteins.[17][18] Upon activation, Gq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).[17]

Conclusion

This technical guide provides a detailed overview of the receptor binding profile of Dihydroergotamine Mesylate. The comprehensive quantitative data, coupled with detailed experimental protocols and visual representations of key signaling pathways, offers a valuable resource for researchers and professionals in the field of pharmacology and drug development. A thorough understanding of DHE's complex interactions with various receptor systems is crucial for optimizing its therapeutic use and for the development of novel therapeutics with improved efficacy and safety profiles.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Agonist actions of dihydroergotamine at 5-HT2B and 5-HT2C receptors and their possible relevance to antimigraine efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay [frontiersin.org]

- 5. This compound | Non-selective Adrenergic α Receptors | Tocris Bioscience [tocris.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5-HT1B Receptor-Mediated Activation of ERK1/2 Requires Both Gαi/o and β-Arrestin Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Signal transduction pathways modulated by the D2 subfamily of dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 18. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

The Ergot Alkaloid's Journey: A Technical History of Dihydroergotamine Mesylate in Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroergotamine (DHE) mesylate, a semi-synthetic ergot alkaloid, has a long and storied history in the treatment of debilitating headache disorders, most notably migraine and cluster headache. First synthesized in 1943 by the Swiss chemists Arthur Stoll and Albert Hofmann at Sandoz Laboratories, it emerged from a concerted effort to modify the ergotamine molecule to improve its tolerability while retaining its therapeutic efficacy.[1][2] Initially explored for its potential as an antihypertensive agent, its profound efficacy in aborting migraine attacks was soon discovered, leading to its approval by the U.S. Food and Drug Administration (FDA) in 1946 under the brand name D.H.E. 45® for injection.[3][4][5] This marked the advent of one of the first specific treatments for acute migraine. This technical guide delves into the historical development of Dihydroergotamine Mesylate, detailing its synthesis, mechanism of action, pharmacokinetic profile, and the evolution of its clinical application, supported by quantitative data and detailed experimental methodologies.

Chemical Synthesis and Structure

Dihydroergotamine is a derivative of ergotamine, produced through the catalytic hydrogenation of the C9-C10 double bond in the lysergic acid moiety of the parent compound.[5][6] This structural modification is pivotal to its altered pharmacological profile compared to ergotamine, notably resulting in a reduced arterial vasoconstrictor and emetic potential.[7][8]

Method of Synthesis: Catalytic Hydrogenation of Ergotamine

A general protocol for the synthesis of Dihydroergotamine from Ergotamine Tartrate is as follows:

-

Dissolution: Ergotamine tartrate is dissolved in a suitable solvent, typically a lower alcohol such as methanol or ethanol.

-

Catalyst Addition: A noble metal catalyst, such as palladium on carbon (Pd/C), is added to the solution.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere under pressure in a hydrogenation apparatus. The reaction is typically carried out at room temperature and monitored for the uptake of hydrogen.

-

Catalyst Removal: Upon completion of the reaction, the catalyst is removed by filtration.

-

Solvent Evaporation: The solvent is removed under reduced pressure to yield the crude Dihydroergotamine base.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent system to obtain pure Dihydroergotamine.

-

Mesylate Salt Formation: The purified Dihydroergotamine base is then treated with methanesulfonic acid in a suitable solvent to form the mesylate salt, which is the pharmaceutically used form. The salt is then isolated and dried.

Mechanism of Action: A Broad Receptor Pharmacology

The therapeutic efficacy of this compound in migraine is attributed to its complex and broad-spectrum pharmacology, primarily its interactions with serotonin (5-hydroxytryptamine, 5-HT), adrenergic, and dopaminergic receptors.[9] Its primary mechanism is considered to be agonism at 5-HT1B and 5-HT1D receptors.[3][10]

-

5-HT1B Receptor Agonism: Activation of 5-HT1B receptors located on the smooth muscle of dilated intracranial blood vessels is believed to cause vasoconstriction, counteracting the vasodilation associated with a migraine attack.[10]

-

5-HT1D Receptor Agonism: DHE's agonism at 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), which are implicated in the pain and inflammation of migraine.[11]

Beyond its primary targets, DHE also interacts with other receptor subtypes, which contributes to its overall clinical profile, including its side effects.[12]

Signaling Pathways

The interaction of Dihydroergotamine with its primary receptor targets initiates downstream signaling cascades that culminate in its therapeutic effects.

Quantitative Pharmacology

The binding affinities of this compound for various receptors have been characterized in numerous studies. The following table summarizes key binding affinity (IC50) and functional potency (EC50) data.

| Receptor | Binding Affinity (IC50, nM) | Functional Activity | Reference(s) |

| Serotonin Receptors | |||

| 5-HT1A | - | Agonist | [7][13] |

| 5-HT1B | 0.58 | Agonist | [12] |

| 5-HT1D | - | Agonist | [7] |

| 5-HT1F | 149 | Antagonist | [12] |

| 5-HT2A | - | Antagonist | [13] |

| 5-HT2B | - | Agonist | [12] |

| 5-HT2C | - | Agonist | [12] |

| 5-HT3 | >300 (no binding) | - | [12] |

| 5-HT4E | 230 | - | [12] |

| 5-HT5A | - | Agonist | [12] |

| Adrenergic Receptors | |||

| α1B | - | Antagonist | [12] |

| α2A | - | Antagonist | [12][13] |

| α2B | 2.8 | Agonist | [12] |

| α2C | - | Antagonist | [12] |

| Dopamine Receptors | |||

| D1 | - | Antagonist | [12] |

| D2 | 0.47 | Agonist/Antagonist | [12][13] |

| D3 | - | Antagonist | [12] |

| D4 | - | Antagonist | [12] |

| D5 | 370 | Agonist/Antagonist | [12] |

| Other Receptors | |||

| CXCR7 | 6000 (EC50) | Agonist | [12] |

Pharmacokinetics and Formulations

The clinical use of this compound has been shaped by its pharmacokinetic properties, particularly its poor oral bioavailability due to extensive first-pass metabolism.[10] This has necessitated the development of various non-oral formulations.

| Formulation | Route of Administration | Bioavailability | Tmax | Key Characteristics | Reference(s) |

| D.H.E. 45® | Intravenous (IV) | 100% | 1-2 min | Rapid onset, high efficacy, but requires healthcare professional administration. | [10][14] |

| Intramuscular (IM) | 100% | 24-34 min | Slower onset than IV. | [10][14] | |

| Subcutaneous (SC) | - | - | Self-administration possible. | [1] | |

| Migranal® | Nasal Spray | ~32-40% | 56 min | Non-invasive, but variable absorption and lower bioavailability. | [1][14][15] |

| MAP0004 (investigational) | Orally Inhaled | - | 12 min | Rapid absorption, potentially improved tolerability. | [14] |

| STS101 (investigational) | Nasal Powder | - | 30 min | Aims for more consistent and higher absorption than nasal spray. | [16] |

Clinical Development and Efficacy

The clinical development of this compound has seen a progression from early parenteral formulations to more patient-friendly non-invasive delivery systems.

Early Clinical Trials (Parenteral Formulations)

The initial clinical studies in the 1940s and subsequent decades established the efficacy of intravenous and intramuscular DHE for the acute treatment of migraine. The "Raskin protocol," developed in 1986, involves repetitive intravenous administration of DHE over several days for intractable migraine and has demonstrated high response rates.[17][18]

| Study/Protocol | Formulation | Key Efficacy Endpoint | Result | Reference(s) |

| Raskin Protocol (1986) | IV DHE | Headache-free at end of treatment | 89% of patients | [17] |

| Nagy et al. | IV DHE | Headache freedom at discharge | 67% of patients | [17] |

| Charles et al. | IV DHE (home infusion) | Headache-free at 3 days | 33% of patients | [17] |

Later Clinical Trials (Non-Invasive Formulations)

The development of the Migranal® nasal spray in the 1990s was a significant step towards a more convenient, self-administered formulation.[1] Clinical trials demonstrated its superiority over placebo, although with variable efficacy.[1][2] More recent developments have focused on improving the delivery and consistency of non-invasive DHE.

| Study/Formulation | Key Efficacy Endpoint | Therapeutic Gain (Active - Placebo) | Reference(s) |

| Migranal® Nasal Spray | 2-hour headache response | 10% - 42% (across 4 trials) | [1] |

| MAP0004 (Orally Inhaled) | 2-hour pain freedom | 18% | [19] |

| MAP0004 (Orally Inhaled) | Sustained pain freedom (2-24 hours) | 16% | [19] |

Experimental Protocols

Radioligand Binding Assay for 5-HT1B Receptor Affinity

This protocol is a representative method for determining the binding affinity of Dihydroergotamine for the 5-HT1B receptor.

-

Membrane Preparation: Cell membranes expressing the human 5-HT1B receptor are prepared from a stable cell line (e.g., CHO-K1).

-

Assay Buffer: A suitable buffer is prepared, for example, 50 mM Tris-HCl, pH 7.4.

-

Radioligand: A radiolabeled ligand with high affinity for the 5-HT1B receptor (e.g., [3H]GR125743) is used.

-

Competition Assay:

-

A fixed concentration of the radioligand (at or below its Kd value) is incubated with the cell membranes.

-

Increasing concentrations of unlabeled this compound (competitor) are added to the incubation mixture.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled 5-HT1B ligand (e.g., serotonin).

-

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC50 value (the concentration of DHE that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Vasoconstriction Assay in an Animal Model

This protocol outlines a general method to assess the vasoconstrictor effects of Dihydroergotamine in vivo.

-

Animal Model: Anesthetized dogs or pigs are commonly used.

-

Surgical Preparation: The animal is anesthetized, and catheters are placed to measure systemic blood pressure and heart rate. A flow probe is placed around a target artery (e.g., the external carotid artery) to measure blood flow.

-

Drug Administration: this compound is administered intravenously at increasing doses.

-

Data Acquisition: Systemic blood pressure, heart rate, and carotid blood flow are continuously recorded.

-

Data Analysis: The change in carotid blood flow and vascular resistance (calculated from blood pressure and flow) is determined for each dose of DHE. Dose-response curves are generated to quantify the vasoconstrictor potency.

Conclusion

From its origins as a chemical modification of a natural ergot alkaloid to its current status as a valuable therapeutic agent for severe headaches, this compound has had a remarkable journey. Its complex pharmacology, centered on its interactions with multiple neurotransmitter systems, provides a broad mechanism of action that has proven effective where other, more targeted therapies may fail. The historical evolution of its formulations reflects a continuous drive to improve patient convenience and optimize its pharmacokinetic profile. As research continues to unravel the intricate pathophysiology of migraine, the enduring efficacy of Dihydroergotamine serves as a testament to the importance of multi-modal therapeutic approaches and provides a rich foundation for the development of future headache treatments.

References

- 1. Dihydroergotamine (DHE) – Then and Now: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy, safety, and tolerability of dihydroergotamine nasal spray as monotherapy in the treatment of acute migraine. Dihydroergotamine Nasal Spray Multicenter Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Dihydroergotamine inhibits the vasodepressor sensory CGRPergic outflow by prejunctional activation of α2-adrenoceptors and 5-HT1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. DIHYDROERGOTAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 7. The pharmacology of ergotamine and dihydroergotamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacology of dihydroergotamine and evidence for efficacy and safety in migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ergotamine and dihydroergotamine: history, pharmacology, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Evidence for 5-HT1B/1D receptors mediating the antimigraine effect of sumatriptan and dihydroergotamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay [frontiersin.org]

- 13. New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Updated Evaluation of IV Dihydroergotamine (DHE) for Refractory Migraine: Patient Selection and Special Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. neurology.org [neurology.org]

- 19. satsumarx.com [satsumarx.com]

Early Preclinical Studies on Dihydroergotamine Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroergotamine (DHE) mesylate, a semi-synthetic ergot alkaloid, has been a cornerstone in the acute treatment of migraine and cluster headaches for decades. Its complex pharmacology, characterized by a broad receptor binding profile, underpins its therapeutic efficacy. This technical guide provides an in-depth overview of the core early preclinical studies that have elucidated the fundamental pharmacological and toxicological properties of Dihydroergotamine Mesylate. The following sections detail its mechanism of action, pharmacokinetic profile across various animal models, and key toxicological findings, presented with the quantitative data, experimental methodologies, and pathway visualizations required by drug development professionals.

Mechanism of Action & Receptor Pharmacology

This compound's therapeutic effects are primarily attributed to its activity as a non-selective agonist and antagonist at various G-protein coupled receptors (GPCRs), including serotonin (5-HT), dopamine (D), and adrenergic (α) receptors. This broad receptor interaction is believed to contribute to its efficacy in the multifaceted pathophysiology of migraine.

Receptor Binding Profile

Preclinical studies have extensively characterized the binding affinity of DHE for a wide array of receptor subtypes. Functional assays, such as β-arrestin recruitment and radioligand binding assays, have been instrumental in quantifying these interactions.

Table 1: Receptor Binding and Functional Activity of this compound

| Receptor Subtype | Binding Affinity (IC₅₀, nM) | Functional Activity |

| Serotonin (5-HT) | ||

| 5-HT₁ₐ | - | Agonist |

| 5-HT₁ₑ | - | Agonist |

| 5-HT₁ₒ | 0.58 | Agonist |

| 5-HT₁ₒ | - | Agonist |

| 5-HT₁₣ | 149 | Antagonist |

| 5-HT₂ₐ | - | Agonist |

| 5-HT₂ₒ | - | Agonist |

| 5-HT₂ₒ | - | - |

| 5-HT₃ | >300 (no binding) | - |

| 5-HT₄ₑ | 230 (poor binding) | - |

| 5-HT₅ₐ | - | Agonist |

| Dopamine (D) | ||

| D₁ | - | Antagonist |

| D₂ | 0.47 | Agonist/Antagonist |

| D₃ | - | Antagonist |

| D₄ | - | Antagonist |

| D₅ | 370 (poor binding) | Agonist/Antagonist |

| Adrenergic (α) | ||

| α₁ₐ | - | Antagonist |

| α₁ₑ | - | Antagonist |

| α₂ₐ | - | Antagonist |

| α₂ₑ | 2.8 | Agonist |

| α₂ₒ | - | Antagonist |

| Other | ||

| CXCR7 | 6,000 (EC₅₀) | Agonist |

Data compiled from multiple sources. IC₅₀ and EC₅₀ values represent the concentration of DHE required to inhibit 50% of specific binding or elicit 50% of the maximal response, respectively. A dash (-) indicates that a specific quantitative value was not available in the reviewed literature, but the functional activity was described.

Signaling Pathways

The interaction of this compound with its primary receptor targets initiates a cascade of intracellular signaling events. The diagrams below illustrate the principal pathways involved.

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in several animal species, demonstrating route-dependent absorption and bioavailability. These studies are crucial for understanding the drug's disposition and for designing clinical trials.

Table 2: Pharmacokinetic Parameters of this compound in Animal Models

| Species | Administration Route | Dose | Cₘₐₓ (pg/mL) | Tₘₐₓ (h) | Bioavailability (%) | Reference |

| Rat | Intravenous (IV) | 0.343 mg/animal | - | - | 100 | [1] |

| Rat | Intranasal | 0.343 mg/animal | - | - | 35-40 | [1] |

| Dog (Beagle) | Intravenous (IV) | - | - | - | 100 | [2] |

| Dog (Beagle) | Oral | - | - | - | - | [2] |

| Rabbit | Sublingual Film | - | - | 0.33 (20 min) | ~23.35 | [3] |

Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration. A dash (-) indicates the specific value was not provided in the cited literature.

Preclinical Toxicology

A comprehensive toxicological assessment is fundamental to the preclinical evaluation of any drug candidate. Early studies on this compound have characterized its acute, chronic, and genetic toxicity profiles.

Acute and Chronic Toxicity

Table 3: Acute and Chronic Toxicity of this compound

| Study Type | Species | Route | Key Findings | NOAEL | Reference |

| Acute Toxicity (LD₅₀) | Mouse | IV | 44 mg/kg | - | [4] |

| Acute Toxicity (LD₅₀) | Rat | IV | 130 mg/kg | - | [4] |

| Acute Toxicity (LD₅₀) | Rabbit | IV | 37 mg/kg | - | [4] |

| 6-Month Chronic Toxicity | Dog (Beagle) | Inhalation | Systemic effects (scabbing of ear tips, salivation, emesis) at doses >0.154 mg/kg. Minimal respiratory nasal epithelium changes at the highest dose. No changes in lungs or heart valves. | 0.045 mg/kg |

LD₅₀: Lethal dose for 50% of the population; NOAEL: No-Observed-Adverse-Effect Level.

Genotoxicity and Carcinogenicity

Table 4: Genotoxicity and Carcinogenicity of this compound

| Assay Type | System | Metabolic Activation | Result | Reference |

| Genotoxicity | ||||

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium | With and Without | Negative | [1] |

| Chromosomal Aberration | V79 Chinese Hamster Cells | With | Positive (Clastogenic) | [1] |

| Chromosomal Aberration | Human Peripheral Blood Lymphocytes | - | Positive (Clastogenic) | [1] |

| Carcinogenicity | ||||

| 2-Year Study | Rat | Intranasal | No increase in tumors | [1] |

Reproductive and Developmental Toxicity

In animal reproduction studies, DHE has been shown to have adverse effects on development.[4] In rats and rabbits, intranasal administration during pregnancy resulted in decreased fetal body weight and/or skeletal ossification at doses that were not associated with maternal toxicity.[4] When administered during pregnancy and lactation in rats, decreased body weight and impaired reproductive function were observed in the offspring.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of preclinical research. The following sections outline the methodologies for key assays used in the characterization of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for specific receptors.

Methodology:

-

Membrane Preparation:

-

Cells expressing the target receptor or homogenized tissue are lysed in a cold buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).

-

The homogenate is centrifuged to pellet the membranes.

-

The pellet is washed and resuspended in a buffer, often containing a cryoprotectant like sucrose, and stored at -80°C. Protein concentration is determined using an assay like the BCA assay.

-

-

Binding Reaction:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in a specific order and volume:

-

Receptor membrane preparation.

-

A known concentration of a specific radioligand (e.g., ³H-agonist/antagonist).

-

Varying concentrations of the unlabeled test compound (this compound).

-

-

Non-specific binding is determined in parallel wells containing a high concentration of an unlabeled ligand.

-

-

Incubation and Filtration:

-

The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through a glass fiber filter (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Detection and Data Analysis:

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is counted using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data is analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to the Kᵢ value using the Cheng-Prusoff equation.

-

β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

Objective: To assess the functional agonist or antagonist activity of this compound at a GPCR by measuring the recruitment of β-arrestin to the activated receptor.

Methodology:

-

Cell Line and Reagents:

-

A stable cell line engineered to co-express the target GPCR fused to a small enzyme fragment (ProLink™ or PK) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor or EA) is used.

-

-

Cell Culture and Plating:

-

Cells are cultured in appropriate media and maintained in a log growth phase.

-

Cells are harvested and seeded into 384-well assay plates and incubated overnight to allow for adherence.

-

-

Compound Addition and Incubation:

-

Agonist Mode: Serial dilutions of this compound are added to the cells.

-

Antagonist Mode: Cells are pre-incubated with serial dilutions of this compound, followed by the addition of a known agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).

-

The plates are incubated for a specified time (e.g., 60-90 minutes) at 37°C.

-

-

Detection:

-

A detection reagent containing the substrate for the complemented enzyme (β-galactosidase) is added to all wells.

-

The plate is incubated at room temperature for approximately 60 minutes to allow for signal development.

-

-

Data Analysis:

-

The chemiluminescent signal is read using a plate reader.

-

The data is normalized to controls and plotted against the compound concentration.

-

For agonist activity, an EC₅₀ value is determined. For antagonist activity, an IC₅₀ value is determined.

-

Conclusion

The early preclinical studies of this compound have established a comprehensive foundational understanding of its pharmacological and toxicological profile. Its complex, multi-receptor mechanism of action provides a basis for its broad clinical utility in migraine therapy. The pharmacokinetic data from various animal models have been instrumental in guiding the development of different formulations and routes of administration. While the toxicological profile indicates a need for careful patient selection, particularly concerning cardiovascular and reproductive health, the overall preclinical data package has supported its long-standing clinical use. This technical guide serves as a consolidated resource for researchers and drug development professionals, offering a detailed overview of the core preclinical science that underpins the clinical application of this compound.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. researchgate.net [researchgate.net]

- 3. Transforming early pharmaceutical assessment of genotoxicity: applying statistical learning to a high throughput, multi end point in vitro micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

An In-depth Technical Guide to the Synthesis and Derivatives of Dihydroergotamine Mesylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroergotamine (DHE) mesylate, a semi-synthetic ergot alkaloid, has been a cornerstone in the acute treatment of migraine and cluster headaches for decades.[1][2] Its complex pharmacology, characterized by a broad receptor binding profile, presents a continuing area of interest for researchers and drug developers. This technical guide provides a comprehensive overview of the synthesis of Dihydroergotamine Mesylate, its key derivatives, and the underlying signaling pathways that contribute to its therapeutic efficacy. Detailed experimental protocols for synthesis and analysis are provided, alongside quantitative data and visualizations to facilitate a deeper understanding of this multifaceted molecule.

Core Synthesis of this compound

Dihydroergotamine is a semi-synthetic derivative of ergotamine, an alkaloid produced by the fungus Claviceps purpurea. The core synthesis involves the selective catalytic hydrogenation of ergotamine.[3][4] This process reduces the double bond at the 9,10-position of the ergoline ring system.[3]

Experimental Protocol: Catalytic Hydrogenation of Ergotamine

Objective: To synthesize Dihydroergotamine by the reduction of Ergotamine.

Materials:

-

Ergotamine tartrate

-

Palladium on carbon (Pd/C) catalyst (typically 5-10%)

-

Solvent: Glacial acetic acid or a mixture of methanol and acetic acid

-

Hydrogen gas (H₂)

-

Inert gas (e.g., Nitrogen or Argon)

-

Filtration agent (e.g., Celite)

-

Base for neutralization (e.g., Ammonium hydroxide)

-

Solvent for extraction (e.g., Dichloromethane)

-

Methanesulfonic acid

-

Solvent for crystallization (e.g., Ethanol or Acetone)

Procedure:

-

Dissolution: Dissolve Ergotamine tartrate in the chosen solvent in a suitable hydrogenation reactor.

-

Inerting: Purge the reactor with an inert gas to remove oxygen.

-

Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 1-5 atm). The reaction is typically carried out at room temperature with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Catalyst Removal: Once the reaction is complete, carefully depressurize the reactor and purge with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Work-up: Neutralize the filtrate with a base to precipitate the Dihydroergotamine free base.

-

Extraction: Extract the Dihydroergotamine free base into an organic solvent.

-

Salt Formation: To the organic solution of Dihydroergotamine, add a stoichiometric amount of methanesulfonic acid dissolved in a suitable solvent to form this compound.

-

Crystallization and Isolation: Cool the solution to induce crystallization. Collect the precipitated this compound by filtration, wash with a cold solvent, and dry under vacuum.

Expected Yield: The yield of this reaction is typically high, often exceeding 80%.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or acetone/water, to achieve the desired purity for pharmaceutical use.

Derivatives of Dihydroergotamine

The pharmacological profile of Dihydroergotamine can be modulated by chemical modifications. The most significant derivative is its major active metabolite, 8'-β-hydroxy dihydroergotamine.

8'-β-hydroxy Dihydroergotamine

This is the primary and active metabolite of DHE, formed in the liver.[5][6] It exhibits a pharmacological profile similar to the parent compound, with equipotency at adrenergic and 5-HT receptors.[5] Its plasma concentrations can be 5-7 times higher than that of DHE, contributing significantly to the overall therapeutic effect and long duration of action.[5][6]

Synthesis: The synthesis of 8'-hydroxy-dihydroergotamine compounds is described in patent literature and typically involves stereoselective hydroxylation of a suitable dihydroergotamine precursor.[7][8]

Process Impurities and Degradants

Several related compounds can arise during the synthesis or degradation of Dihydroergotamine. These are crucial to monitor and control in pharmaceutical formulations.

| Impurity Name | Type | Source |

| Ergotamine | Starting Material | Incomplete hydrogenation. |

| Dihydroergocristine | Process Impurity | Present in the ergotamine starting material.[9] |

| 2-epi-dihydroergotamine | Process Impurity | Epimerization during synthesis or storage.[9] |

| Dihydroergostine | By-product | By-product from the fermentation process to produce ergotamine.[9] |

| Impurity-1 (RRT ~0.08) | Degradant | Forms under basic conditions.[9][10][11] |

| Impurity-5 (RRT ~0.80) | Degradant | Forms under acidic, photo, thermal, and oxidative stress.[9][10][11] |

| N-Nitroso Dihydroergotamine | Potential Impurity | Can form in the presence of nitrosating agents.[12] |

Analytical Methods

Robust analytical methods are essential for the quality control of this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique.

Experimental Protocol: HPLC Method for Purity and Assay

Objective: To determine the purity and assay of this compound in a drug substance or product.

Instrumentation:

-

HPLC system with a UV detector

-

Column: C8 or C18 reversed-phase column (e.g., Agilent Eclipse XDB-C8, 5 µm, 4.6 x 150 mm)[13]

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). A typical mobile phase is a 70:30 mixture of a buffer containing 1.5% formic acid and acetonitrile.[13] |

| Flow Rate | 1.0 - 1.5 mL/min |

| Column Temperature | 25°C[13] |

| Detection Wavelength | UV at 280 nm |

| Injection Volume | 10 - 20 µL |